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Compound of Interest

Compound Name: Apc 366 tfa

Cat. No.: B11932220 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Apc366 trifluoroacetate (TFA),

a selective inhibitor of mast cell tryptase. It details the compound's chemical structure,

physicochemical properties, mechanism of action, and key experimental findings, offering

valuable insights for its application in research and drug development.

Chemical Structure and Properties
Apc366, systematically named N-(1-Hydroxy-2-naphthoyl)-L-arginyl-L-prolinamide, is a

peptidomimetic compound.[1][2] The trifluoroacetate salt is the commonly supplied form for

research purposes.

The chemical identity of Apc366 is defined by its specific stereochemistry and molecular

composition, which are crucial for its inhibitory activity against mast cell tryptase.

Table 1: Chemical and Physical Properties of Apc366 TFA
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Property Value Reference(s)

Synonyms

APC 366 trifluoroacetate, N2-

[(1-Hydroxy-2-

naphthalenyl)carbonyl]-L-

arginyl-L-prolinamide

trifluoroacetate

[1][2]

Appearance
White to off-white lyophilized

powder
[1][2]

Molecular Formula
C₂₂H₂₈N₆O₄ (Free Base)

C₂₄H₂₉F₃N₆O₆ (TFA Salt)
[1][3]

Molecular Weight
440.50 g/mol (Free Base)

554.52 g/mol (TFA Salt)
[1][3]

CAS Number
158921-85-8 (Free Base)

2421110-28-1 (TFA Salt)
[1][3]

Purity ≥95% to ≥97% (by HPLC) [1][4]

Solubility
Soluble in Ethanol:Water (5

mg/mL in 20% EtOH)
[4]

Storage
Store at -20°C, sealed, away

from moisture and light
[1][3]

Chemical Structure (SMILES)

FC(F)(C(O)=O)F.NC(NCCC--

INVALID-LINK--

=O)=O)NC(C2=C(O)C3=CC=C

C=C3C=C2)=O)=N (for TFA

salt)

[1][2]

Mechanism of Action: Inhibition of the
Tryptase/PAR-2 Axis
Apc366 is a selective, competitive, and irreversible inhibitor of mast cell tryptase.[1][5][6]

Tryptase is a tetrameric serine protease, the most abundant protein mediator stored in the

secretory granules of mast cells.[7] Upon mast cell degranulation during an allergic or
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inflammatory response, tryptase is released into the extracellular milieu where it exerts its

biological effects, primarily through the activation of Protease-Activated Receptor 2 (PAR-2), a

G-protein-coupled receptor.[1][8]

Apc366 functions by blocking the catalytic site of tryptase, thereby preventing it from cleaving

and activating PAR-2. This inhibition disrupts the downstream signaling cascades that lead to

key features of allergic and fibrotic diseases.

Caption: Tryptase/PAR-2 signaling pathway inhibited by Apc366.

Quantitative Biological Data
The inhibitory potency of Apc366 has been quantified in various assays. It is important to note

a discrepancy in the reported Inhibitor Constant (Ki) values in the literature, which may reflect

different experimental conditions or tryptase sources.

Table 2: Inhibitory Activity of Apc366 against Human Tryptase

Parameter Value Reference(s)

IC₅₀ 1400 ± 240 nM [6]

Ki 7.1 µM [4][9][10]

Ki 530 nM [6]

Note: The significant difference in reported Ki values may be due to variations in assay

conditions, such as incubation time and the source of the enzyme. A 2015 study noted that

Apc366 lacked high potency, which may favor the higher Ki value.[11]

Table 3: Summary of Key In Vivo & Clinical Findings for Apc366
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Model
System/Disease

Dosing Regimen Key Outcomes Reference(s)

Allergic Asthma

(Human)

5 mg, aerosol

inhalation, 3 times/day

for 4 days

Significantly reduced

the late asthmatic

response (LAR) to

allergen challenge. No

significant effect on

the early asthmatic

response (EAR) or

bronchial

hyperresponsiveness.

[12]

Allergic Airway

Response (Pig)

5 mg in 1 mL water,

aerosol, administered

twice before allergen

challenge

Significantly reduced

the increase in airway

resistance (Raw) and

prevented the

decrease in dynamic

lung compliance

(Cdyn) following

allergen challenge.

[13][14]

Hepatic Fibrosis (Rat)
Not specified in

abstract

Reduced hepatic

fibrosis scores,

collagen content, and

serum biochemical

markers. Decreased

expression of PAR-2

and α-smooth muscle

actin (α-SMA).

[4][8]

Eosinophil

Recruitment (Mouse)

5 mg/kg,

subcutaneous

injection

Reduced eosinophil

recruitment into the

pleural cavity induced

by a PAR-2 activating

peptide.

[3][5]

Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/30755386/
https://pubmed.ncbi.nlm.nih.gov/12697439/
https://pubmed.ncbi.nlm.nih.gov/12047446/
https://www.researchgate.net/publication/11937310_Heparin_Antagonists_Are_Potent_Inhibitors_of_Mast_Cell_Tryptase
https://www.researchgate.net/publication/296870040_Tryptase_a_novel_link_between_allergic_inflammation_and_fibrosis
https://pubmed.ncbi.nlm.nih.gov/24735816/
https://pubmed.ncbi.nlm.nih.gov/11401583/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11932220?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detailed methodologies are critical for replicating and building upon existing research. Below

are summaries of key experimental protocols where Apc366 has been utilized.

Human Clinical Trial in Allergic Asthma (Krishna MT, et
al., 2001)
This study investigated the effect of inhaled Apc366 on allergen-induced airway responses in

asthmatic patients.

Study Design: A randomized, double-blind, placebo-controlled, crossover study.

Participants: 16 mild atopic asthmatics with previously demonstrated early and late asthmatic

responses (EAR and LAR) to a specific allergen.

Treatment Protocol:

Treatment Period: Subjects received either Apc366 (5 mg) or a matching placebo,

administered via aerosol inhalation three times daily for four consecutive days.

Washout Period: A washout period separated the two treatment arms of the crossover

design.

Allergen Challenge: On day 4 of each treatment period, subjects underwent an inhaled

allergen challenge.

Histamine Challenge: On day 5, one hour after the final dose, bronchial

hyperresponsiveness (BHR) was assessed via a histamine challenge.

Primary Endpoints:

EAR: Maximum fall in Forced Expiratory Volume in 1 second (FEV₁) within the first 2 hours

post-allergen challenge.

LAR: Area under the curve for the percent fall in FEV₁ from 3 to 8 hours post-challenge.

BHR: The provocative concentration of histamine causing a 20% fall in FEV₁ (PC₂₀).

Caption: Experimental workflow for the Apc366 asthma clinical trial.
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Bile Duct Ligation-Induced Hepatic Fibrosis in Rats (Lu
J, et al., 2014)
This preclinical study aimed to determine if tryptase inhibition could prevent the development of

liver fibrosis.[8]

Animal Model: Male Sprague-Dawley rats.

Fibrosis Induction: Hepatic fibrosis was induced by bile duct ligation (BDL), a standard

surgical procedure that causes cholestatic liver injury and subsequent fibrosis. A sham-

operated group served as a control.

Treatment: A cohort of BDL rats was treated with the tryptase inhibitor Apc366.

Endpoint Analysis: After the study period, the following parameters were assessed:

Histology: Liver tissue was stained (e.g., with Masson's trichrome) to score the degree of

fibrosis.

Biochemistry: Serum levels of liver enzymes (e.g., ALT, AST) were measured to assess

liver damage.

Collagen Content: The amount of collagen in the liver tissue was quantified, likely via

hydroxyproline assay.

Protein Expression: The expression of key fibrotic and signaling markers, including α-

smooth muscle actin (α-SMA, a marker of activated hepatic stellate cells) and PAR-2, was

determined using techniques like Western blotting or immunohistochemistry.

Eosinophil Recruitment in Mice (Matos NA, et al., 2013)
This study investigated the role of the tryptase/PAR-2 axis in recruiting eosinophils, a key event

in allergic inflammation.[9]

Animal Model: Male BALB/c mice.

Inflammatory Challenge: Inflammation was induced by injecting either mast cell tryptase or

the PAR-2 activating peptide (SLIGRL-NH₂) into the pleural cavity of the mice.
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Pharmacological Intervention:

To confirm the role of tryptase, mice challenged with the PAR-2 activating peptide were

pre-treated with Apc366 (5 mg/kg, s.c.).

To confirm the role of PAR-2, mice challenged with tryptase were pre-treated with a PAR-2

antagonist.

Endpoint Analysis: At 24 or 48 hours post-challenge, the pleural cavity was washed (lavage).

Cell Counting: The total number of leukocytes and the specific number of eosinophils in

the lavage fluid were determined by cell counting and differential staining (e.g., May-

Grünwald-Giemsa).

PAR-2 Expression: The expression of PAR-2 on the surface of pleural eosinophils was

analyzed by flow cytometry.

Conclusion
Apc366 TFA is a valuable research tool for investigating the roles of mast cell tryptase and

PAR-2 in various pathophysiological processes. Its ability to selectively inhibit tryptase has

been demonstrated in a range of preclinical models of asthma, inflammation, and fibrosis, as

well as in a human clinical trial for asthma. The data summarized herein provide a solid

foundation for researchers and drug development professionals to design future studies aimed

at elucidating the therapeutic potential of tryptase inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b11932220?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11932220?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

